
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzhydryl group, an isonicotinoyl moiety, and a piperidinylmethyl urea linkage.
Applications De Recherche Scientifique
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its anticonvulsant properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea involves multiple steps, starting with the preparation of the benzhydryl chloride and the isonicotinoyl piperidine derivatives. The reaction typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydryl chloride is synthesized by reacting benzhydrol with thionyl chloride under reflux conditions.
Preparation of Isonicotinoyl Piperidine: Isonicotinoyl chloride is reacted with piperidine to form the isonicotinoyl piperidine derivative.
Coupling Reaction: The final step involves the coupling of benzhydryl chloride with the isonicotinoyl piperidine derivative in the presence of a base such as triethylamine to form 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isonicotinoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or piperidinyl moieties using reagents like sodium hydride or lithium diisopropylamide (LDA).
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of benzhydryl amine and isonicotinoyl piperidine derivatives.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including GABA receptors and acetylcholinesterase.
Pathways: It modulates neurotransmitter release and inhibits enzyme activity, leading to its therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
1-Benzhydryl-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds also exhibit anticonvulsant properties but differ in their chemical structure and specific biological activities.
Pyridine Derivatives: Compounds containing pyridine moieties have similar antimicrobial and antiviral activities but may vary in their therapeutic applications and chemical reactivity.
Propriétés
IUPAC Name |
1-benzhydryl-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-25(23-11-15-27-16-12-23)30-17-13-20(14-18-30)19-28-26(32)29-24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,15-16,20,24H,13-14,17-19H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZPEABXSTLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline](/img/structure/B2468535.png)

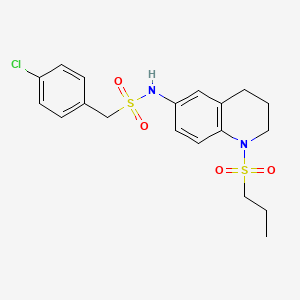
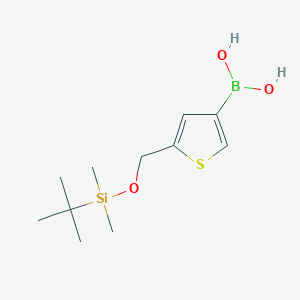
![N-(4-butylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468542.png)

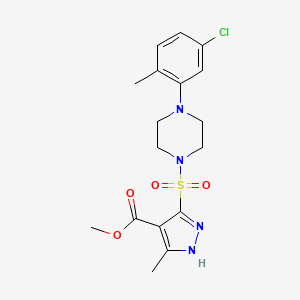
![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
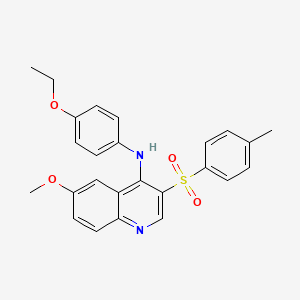
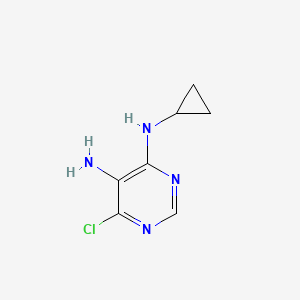
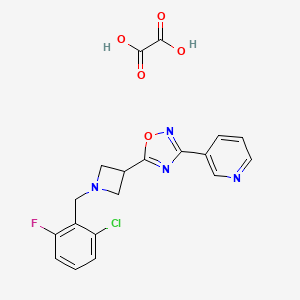
![methyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2468554.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B2468555.png)
